molecular formula C47H88O15 B1261509 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol

3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol

Cat. No.: B1261509
M. Wt: 893.2 g/mol
InChI Key: TUUXXJDESDKYDH-GFBMXRCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[beta-D-glucopyranosyl-(1->6)-beta-D-galactopyranosyl]-1,2-dipalmitoyl-sn-glycerol is a 3-[beta-D-glucopyranosyl-(1->6)-beta-D-galactopyranosyl]-1,2-diacyl-sn-glycerol in which the acyl groups at O-1 and O-2 are both palmitoyl. A synthetic acyl homologue of the beta-glycolipid antigens (beta-GGLs) of Mycoplasma pneumoniae.

Scientific Research Applications

  • Phase Behavior Studies :

    • The phase behavior of similar glycolipids, like 2,3-di-O-tetradecyl-1-O-beta-D-galactosyl-sn-glycerol, has been characterized, providing insights into their thermal properties and structural transformations in different conditions (Kuttenreich et al., 1993).
  • Synthesis of Analogues :

    • Research has been conducted on synthesizing stable analogues of glyceroglycolipids, which include structures similar to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol. This work is crucial for understanding and manipulating the properties of these compounds for various applications (Cipolla et al., 1997).
  • Head-Group Interactions :

    • The miscibility of glycolipids with phospholipids has been studied, providing valuable insights into how these molecules interact with each other in different states. This research is significant for understanding the formation and behavior of lipid bilayers and membranes (Koynova et al., 1988).
  • Glycosyltransferase Enzymes :

    • Studies have been conducted on glycosyltransferase enzymes, which are involved in the synthesis of glycosylated glycolipids, including compounds structurally related to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol. This research sheds light on the biosynthesis pathways of these molecules in different organisms (Hölzl et al., 2005).
  • Characterization of Similar Compounds :

    • The characterization of less polar glycolipids in various biological samples, such as Alaskan pollack brain, has been performed. This includes the identification of compounds with structural similarities to 3-[beta-D-glucosyl-(1->6)-beta-D-galactosyl]-1,2-dipalmitoyl-sn-glycerol, contributing to our understanding of the diversity and function of these molecules in nature (Tamai et al., 1993).

Properties

Molecular Formula

C47H88O15

Molecular Weight

893.2 g/mol

IUPAC Name

[(2S)-2-hexadecanoyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] hexadecanoate

InChI

InChI=1S/C47H88O15/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-38(49)57-32-35(60-39(50)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)33-58-46-45(56)43(54)41(52)37(62-46)34-59-47-44(55)42(53)40(51)36(31-48)61-47/h35-37,40-48,51-56H,3-34H2,1-2H3/t35-,36-,37-,40-,41+,42+,43+,44-,45-,46-,47-/m1/s1

InChI Key

TUUXXJDESDKYDH-GFBMXRCWSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

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